![molecular formula C24H19N3O B2568862 8-ethoxy-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901264-61-7](/img/structure/B2568862.png)

8-ethoxy-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

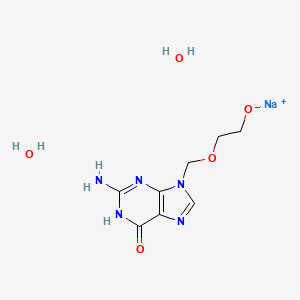

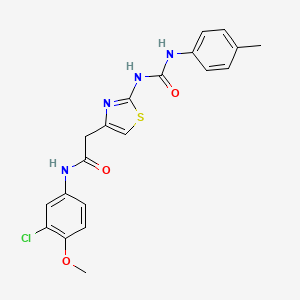

“8-ethoxy-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline” is a chemical compound that belongs to the class of 1H-pyrazolo[3,4-b]quinolines . These are three-membered azaheterocyclic systems composed of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .

Molecular Structure Analysis

The molecular structure of “8-ethoxy-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline” is composed of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .Wissenschaftliche Forschungsanwendungen

- Researchers have explored the potential of pyrazoloquinolines as antitumor agents. The combination of the pyrazole ring with thiazoles or thiazines provides pharmacological activity. Some derivatives have been investigated for their anticancer properties, including inhibition of topoisomerase II alpha and modulation of Hh signaling pathways .

- A structure-activity relationship (SAR) study revealed that certain derivatives of 8-ethoxy-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline exhibited promising cytotoxic activity. Electron-donating and electron-withdrawing groups influenced their potency. Notably, compounds with electron-withdrawing groups demonstrated significant cytotoxicity .

- The synthesis and biological evaluation of novel molecular entities (NCEs) often involve heterocyclic scaffolds. Pyrazoloquinolines, with their multiple nitrogen atoms, have garnered attention in drug discovery. Researchers explore their potential as privileged scaffolds for building diverse libraries of compounds .

- Recent methods (2012–2022) for synthesizing pyrazoloquinolines include annulation of the pyrazole ring to the thiazole or thiazine ring, and vice versa. These approaches allow access to various derivatives with potential biological activities .

- The 1,3-thiazole or 1,4-thiazine rings, when fused with azoles, serve as structural subunits in medicinal chemistry. Researchers aim to develop potent molecules with higher specificity and lower toxicity. Thiazole-containing anticancer drugs and pyrazole derivatives (e.g., celecoxib) highlight the importance of these bicyclic systems .

- While not directly related to 8-ethoxy-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline, it’s worth noting that research on pyrazolo[3,4-b]pyridine derivatives has also been active. Synthetic strategies and their advantages have been systematically reviewed within the period from 2017 to 2021 .

Anticancer Activity

Cytotoxicity Studies

Drug Discovery Scaffold

Synthetic Strategies

Medicinal Chemistry Applications

Pyrazolo[3,4-b]pyridine Derivatives

Eigenschaften

IUPAC Name |

8-ethoxy-1,3-diphenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O/c1-2-28-19-13-14-22-20(15-19)24-21(16-25-22)23(17-9-5-3-6-10-17)26-27(24)18-11-7-4-8-12-18/h3-16H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSLOGWKOJDWHTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-ethoxy-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((4-(trifluoromethyl)phenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2568783.png)

![5-[(4-Chloro-3,5-dimethylphenoxy)methyl]furan-2-carbaldehyde](/img/structure/B2568784.png)

![7-ethoxy-5-(furan-2-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2568795.png)

![{4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}methanol](/img/structure/B2568800.png)

![(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanamine;hydrochloride](/img/structure/B2568801.png)

![N-(5-chloro-2-methylphenyl)-2-(naphtho[2,1-b]furan-1-yl)acetamide](/img/structure/B2568802.png)